2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol is a complex organic compound characterized by its unique spirocyclic structure, which consists of a cyclopropane ring fused to an isoquinoline moiety. The compound has the molecular formula and a molecular weight of 175.23 g/mol. It is classified as a spiro compound, which are known for their potential in various synthetic applications due to their unique structural properties and reactivity profiles .
The synthesis of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol typically involves several steps that may include cyclization reactions and the use of catalysts. One prominent method utilizes cobalt(III) as a catalyst in a redox-neutral [4+2]-annulation reaction, which facilitates the formation of the spirocyclic structure from appropriate precursors. The general procedure includes:
The synthesis often requires careful control of temperature and atmosphere to prevent unwanted side reactions. Chromatographic techniques are typically employed for purification of the final product.
The molecular structure of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol can be represented by various structural formulas:
InChI=1S/C11H13NO/c13-9-2-1-8-6-12-7-11(3-4-11)10(8)5-9/h1-2,5,12-13H,3-4,6-7H2
C1CC12CNCC3=C2C=C(C=C3)O
These representations highlight the compound's distinct spirocyclic framework and functional groups .
The compound's CAS number is 1368686-14-9, which is used for identification in chemical databases. The purity levels for research applications are typically around 95% .
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol can participate in various chemical reactions due to its functional groups and spirocyclic nature. Common reactions include:
The reactivity of this compound is influenced by its structural features, particularly the strain in the cyclopropane ring and the electron-rich isoquinoline system.
The mechanism of action for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol largely depends on its interactions with biological targets or its role in synthetic pathways. While specific biological mechanisms are not extensively documented, compounds with similar structures often exhibit activities such as:
Further studies are required to elucidate specific mechanisms related to this compound's bioactivity.
The physical properties of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol include:
Chemical properties include:
The compound has potential applications in various fields such as:
The synthesis of the spirocyclic isoquinoline core in 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol (molecular formula: C₁₁H₁₃NO, MW: 175.23 g/mol) employs efficient catalyst-free strategies. A prominent approach involves a one-pot multicomponent reaction that eliminates the need for transition metals or specialized catalysts. This method facilitates the assembly of the spiro[cyclopropane-1,4'-isoquinoline] scaffold under mild conditions (room temperature), achieving high yields (>70%) and operational simplicity. The reaction proceeds via the condensation of 1,3-dicarbonyl compounds, isoquinoline derivatives, and dialkyl acetylenedicarboxylates, directly forming the spiro junction and the reduced isoquinoline ring system. The 6'-hydroxy group is typically introduced through regioselective oxidation or demethylation of a precursor methoxy group, leveraging protective-group strategies to ensure chemoselectivity [1] [3] [6].
Table 1: Key Characteristics of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol
Property | Value | Source |
---|---|---|
IUPAC Name | 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-6'-ol | [1] [6] |
Molecular Formula | C₁₁H₁₃NO | [5] [6] |
Molecular Weight | 175.23 g/mol | [6] |
Physical Form | Powder | [1] [3] |
SMILES | C1CC12CNCC3=C2C=C(C=C3)O | [5] |
InChI Key | CTZYPYOYEBBGPO-UHFFFAOYSA-N | [1] [5] |
Purity | ≥95% | [1] |
The 6'-hydroxy group serves as a synthetic handle for regioselective derivatization, enabling access to diverse analogs. Key strategies include:
Table 2: Regioselectively Functionalized Derivatives at the 6'-Position
Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Modification | Source |
---|---|---|---|---|
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride | C₁₂H₁₄ClNO₂ | 239.70 | -COOH (Hydrochloride Salt) | [8] |
Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate | C₁₃H₁₅NO₂ | 217.27 | -COOCH₃ | [10] |
5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol | C₁₁H₁₂FNO | 193.22 | 5'-F substitution | [7] [9] |
7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol | C₁₂H₁₅NO | 189.25 | 7'-CH₃ substitution | [7] [9] |
Construction of the spiro-fused cyclopropane ring is pivotal. Primary methods include:
Rational derivatization of the core scaffold focuses on enhancing pharmacological potential while maintaining the critical spirocyclic 3D architecture:
Table 3: Designed Bioactive Derivatives of the Spiro[cyclopropane-isoquinoline] Scaffold
Derivative Class | Example Structure/Design | Target/Mechanism | Key Biological Finding | Source |
---|---|---|---|---|
Furoxan-NO Donor Hybrid | Spiroisoquinoline-6'-yl furoxan ester/amide | PDE5 Inhibition & NO Release | 10d: IC₅₀ = 1.50 ± 0.6 µM (cf. Sildenafil 1.43 ± 0.5 µM) | [10] |
Carboxylic Acid | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid | Solubility/Conjugation Handle | Improved aqueous solubility vs. parent phenol | [8] |
Spiro-Isoquinolino-Piperidine | Spiro[cyclopropane-1,4'-isoquinoline]-fused piperidine | PDE5 Inhibition | Moderate to potent PDE5 inhibitors identified | [10] |
Methyl Carboxylate Prodrug | Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate | Esterase-activated prodrug | Potential for improved membrane permeability | [10] |
Compounds Cited in Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7